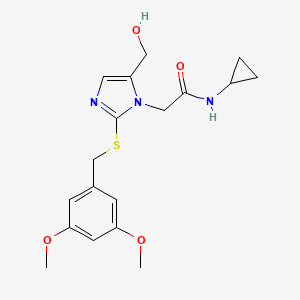

N-cyclopropyl-2-(2-((3,5-dimethoxybenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-cyclopropyl-2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4S/c1-24-15-5-12(6-16(7-15)25-2)11-26-18-19-8-14(10-22)21(18)9-17(23)20-13-3-4-13/h5-8,13,22H,3-4,9-11H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDSMQXLMDOFIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CSC2=NC=C(N2CC(=O)NC3CC3)CO)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopropyl-2-(2-((3,5-dimethoxybenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide (CAS Number: 921795-73-5) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its molecular structure, biological mechanisms, and therapeutic applications based on current research findings.

Molecular Structure

The molecular formula of this compound is , with a molecular weight of 377.5 g/mol. The structure features a cyclopropyl group, an imidazole ring, and a thioether linkage which are critical for its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activities. Research on related imidazole derivatives has shown effectiveness against various cancer cell lines. For instance, imidazole-based compounds have been reported to induce apoptosis in breast cancer cells by modulating signaling pathways associated with cell survival and proliferation .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Imidazole A | MCF-7 (Breast) | 15 | Apoptosis induction via caspase activation |

| Imidazole B | MDA-MB-231 (Breast) | 10 | Inhibition of PI3K/Akt pathway |

Antimicrobial Activity

Compounds containing thioether groups have demonstrated antimicrobial properties. Research suggests that the thioether functionality enhances the interaction with microbial membranes, leading to increased permeability and cell death . The specific compound's activity against various bacterial strains is yet to be fully characterized but shows potential based on structural analogs.

Neuroprotective Effects

Some related compounds have shown neuroprotective effects in models of cerebral ischemia. The mechanism involves inhibition of cathepsin B activation, which is crucial in preventing neuronal cell death during ischemic events . This suggests that this compound may also confer similar neuroprotective benefits.

Case Studies

Several studies highlight the biological activity of imidazole derivatives:

- Breast Cancer Study : A study evaluated the effects of various imidazole derivatives on MCF-7 and MDA-MB-231 cells. The results indicated significant cytotoxicity and a potential synergistic effect when combined with standard chemotherapeutics like doxorubicin .

- Neuroprotection in Ischemia : Another study focused on a structurally similar compound demonstrating significant neuroprotection in an oxygen-glucose deprivation model, suggesting that modifications to the imidazole ring can enhance protective effects against neuronal damage .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Research has shown that derivatives of imidazole compounds exhibit significant activity against various bacterial strains. For instance, the synthesis of similar thioether-linked acetamides has demonstrated promising results against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of vital metabolic pathways .

Anticancer Properties

N-cyclopropyl-2-(2-((3,5-dimethoxybenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide has also been investigated for its anticancer properties. Compounds with similar structural features have shown effectiveness against a range of cancer cell lines. Studies utilizing the National Cancer Institute's protocols have reported significant cell growth inhibition rates in various human tumor cells . The compound's ability to modulate key signaling pathways involved in cell proliferation and apoptosis is a focal point of ongoing research.

Antitubercular Activity

The compound's efficacy against Mycobacterium tuberculosis has been explored in vitro and in vivo. Research indicates that derivatives containing imidazole rings can inhibit crucial mycobacterial enzymes, which are essential for the survival and replication of the bacteria. In particular, studies have demonstrated that certain thioether-containing compounds exhibit potent antitubercular activity by targeting metabolic pathways unique to mycobacteria .

Antimicrobial Evaluation

A study synthesized a series of N-substituted acetamides similar to N-cyclopropyl derivatives and evaluated their antimicrobial activity against clinical isolates. The results indicated that compounds with thioether linkages exhibited enhanced antibacterial activity compared to their non-thioether counterparts.

Anticancer Activity Assessment

In another significant study, the anticancer potential of N-cyclopropyl derivatives was assessed using a panel of cancer cell lines. The results showed that the compound induced apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism involving programmed cell death.

Antitubercular Screening

A comprehensive screening of various imidazole-based compounds for antitubercular activity revealed that N-cyclopropyl derivatives inhibited the growth of Mycobacterium tuberculosis in vitro, leading to further investigations into their pharmacokinetic properties and efficacy in animal models.

Q & A

Synthesis and Optimization

Basic: What are common synthetic routes for synthesizing N-cyclopropyl-2-(2-((3,5-dimethoxybenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide? The synthesis typically involves multi-step pathways, including:

- Imidazole ring formation via condensation of aldehydes with amines/thiols under acidic/basic conditions (e.g., refluxing with sodium acetate in acetic acid) .

- Thioether linkage between the imidazole and 3,5-dimethoxybenzyl group using coupling agents like DCC or EDC .

- Final acetamide functionalization via nucleophilic substitution with cyclopropylamine .

Characterization requires NMR, IR, and HPLC for purity validation .

Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

- Temperature control : Reflux in acetic acid (100–120°C) ensures efficient imidazole cyclization .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Catalyst screening : Use of Pd catalysts for C–S bond formation reduces side products .

- Workup strategies : Recrystallization from DMF/acetic acid (1:1) improves crystallinity and purity .

Structural Characterization

Basic: What spectroscopic methods are used to confirm the structure of this compound?

- 1H/13C NMR : Assigns protons/carbons in the imidazole, cyclopropyl, and benzyl groups (e.g., δ 7.2–7.4 ppm for aromatic protons) .

- IR spectroscopy : Identifies key functional groups (e.g., S–C stretch at 650–750 cm⁻¹, amide C=O at 1650 cm⁻¹) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₁H₂₆N₃O₄S: 432.15) .

Advanced: How can X-ray crystallography resolve ambiguities in the spatial arrangement of substituents?

- Single-crystal X-ray diffraction confirms dihedral angles between the imidazole and benzyl groups, critical for understanding steric effects .

- Hydrogen-bonding networks (e.g., between hydroxymethyl and acetamide groups) can be mapped to predict solubility .

Biological Activity and Mechanisms

Basic: What in vitro assays are used to screen this compound for biological activity?

- Antimicrobial : Broth microdilution assays against S. aureus and E. coli (MIC values reported in µg/mL) .

- Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ determination in HeLa or MCF-7 cells) .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases .

Advanced: How can molecular docking elucidate its mechanism of action?

- Docking studies (e.g., AutoDock Vina) predict binding to ATP-binding pockets in kinases (e.g., CDK2) via hydrogen bonds with the acetamide and hydrophobic interactions with the cyclopropyl group .

- MD simulations (>100 ns) assess stability of ligand-target complexes .

Data Analysis and Reproducibility

Advanced: How can researchers address contradictions in reported biological activity data?

- Assay standardization : Use uniform protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Dose-response validation : Repeat experiments with ≥3 biological replicates and statistical analysis (p < 0.05) .

- Meta-analysis : Compare data across studies using tools like RevMan to identify outliers .

Chemical Stability and Reactivity

Basic: What conditions destabilize this compound during storage?

- Hydrolysis : The hydroxymethyl group is sensitive to acidic/basic conditions (pH < 4 or > 9) .

- Oxidation : Thioether linkages degrade under strong oxidants (e.g., H₂O₂); store under inert gas .

Advanced: How can degradation pathways be analyzed using LC-MS?

- LC-MS/MS identifies degradation products (e.g., sulfoxide derivatives from thioether oxidation) .

- Accelerated stability studies (40°C/75% RH for 6 months) predict shelf life .

Methodological Challenges in Scaling Synthesis

Advanced: What challenges arise in scaling up synthesis for preclinical studies?

- Batch variability : Optimize stirring rate (≥500 rpm) and cooling rates to prevent agglomeration .

- Purification bottlenecks : Replace column chromatography with countercurrent chromatography for large batches .

Computational and Modeling Approaches

Advanced: How can QSAR models predict modifications to enhance bioavailability?

- 3D-QSAR (CoMFA/CoMSIA) correlates logP and polar surface area with permeability .

- ADMET prediction : Tools like SwissADME assess CYP450 metabolism risks .

Comparative Studies with Analogues

Advanced: How does structural variation (e.g., substituents on the benzyl group) impact activity?

- SAR analysis : Replace 3,5-dimethoxy groups with halogens (e.g., Cl) to enhance lipophilicity and target affinity .

- Free-Wilson analysis : Quantifies contributions of individual substituents to bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.